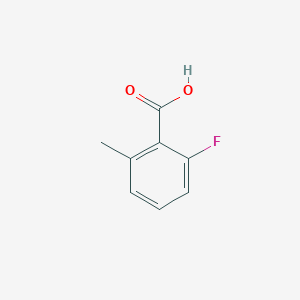

2-Fluoro-6-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELNSIYTQJSNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541786 | |

| Record name | 2-Fluoro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90259-27-1 | |

| Record name | 2-Fluoro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-6-methylbenzoic acid

CAS Number: 90259-27-1

This technical guide provides an in-depth overview of 2-Fluoro-6-methylbenzoic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's physicochemical properties, applications in the synthesis of active pharmaceutical ingredients (APIs), and a detailed experimental protocol for its use in the synthesis of the approved drug Avacopan.

Physicochemical Properties

This compound is a white solid organic compound.[1] Its chemical structure features a benzoic acid core with fluoro and methyl substituents at the ortho positions. This substitution pattern imparts unique reactivity and properties that are highly valued in organic synthesis.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 90259-27-1 | [2] |

| Molecular Formula | C₈H₇FO₂ | [3] |

| Molecular Weight | 154.14 g/mol | [3] |

| Appearance | White solid powder | [1] |

| Melting Point | 124 - 125 °C | [1][4] |

| Boiling Point | 257.715 °C at 760 mmHg (Predicted) | [] |

| Density | 1.259 g/cm³ (Predicted) | [] |

| LogP | 1.8 | [6] |

| Topological Polar Surface Area | 37.3 Ų | [6] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and quality control of this compound. While specific experimental spectra are often proprietary to chemical suppliers, typical analytical data includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers can typically obtain certificates of analysis with this data upon purchasing the compound.[7][8][9]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its unique structure allows for specific chemical transformations, making it a cornerstone in the development of novel therapeutics.

Two notable applications include its use in the synthesis of:

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: This class of drugs is significant in oncology. The methyl group on this compound can undergo radical bromination, which then allows for nucleophilic substitution. The carboxylic acid group is subsequently used to form an amide bond, incorporating the moiety into the final inhibitor structure.[4]

-

Avacopan: This drug is used to treat ANCA-associated vasculitis.[4] this compound, in the form of its acid chloride, is a key reagent in the synthesis of Avacopan.

Experimental Protocols: Synthesis of Avacopan Intermediate

The following is a detailed experimental protocol for the acylation step in the synthesis of Avacopan, which utilizes 2-fluoro-6-methylbenzoyl chloride, the derivative of this compound.

Reaction: Acylation of a piperidine intermediate with 2-fluoro-6-methylbenzoyl chloride.

Materials:

-

Piperidine intermediate (as the free base)

-

2-Fluoro-6-methylbenzoyl chloride

-

Tetrahydrofuran (THF)

-

Heptane

-

Water

Procedure:

-

Dissolve the piperidine intermediate in tetrahydrofuran (THF).

-

Add a solution of 2-fluoro-6-methylbenzoyl chloride (1.73 g, 8.98 mmol) in 5 mL of THF dropwise to the solution over 10 minutes.

-

Upon completion of the reaction, filter off any undissolved solid.

-

Concentrate the filtrate in vacuo.

-

To the remaining aqueous layer, add 50 mL of heptane and stir the mixture vigorously for 16 hours at room temperature.

-

Filter the resulting solid and wash it with water (2 x 30 mL) followed by heptane (30 mL).

-

The solid is then dried to yield the acylated product, an amide intermediate in the synthesis of Avacopan.

Visualized Workflow and Pathways

To further illustrate the utility of this compound, the following diagrams visualize the synthesis workflow of Avacopan and a logical relationship diagram of the compound's applications.

Caption: Synthetic workflow for an Avacopan intermediate using 2-Fluoro-6-methylbenzoyl chloride.

Caption: Logical relationships of this compound's applications and reactions.

References

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. ossila.com [ossila.com]

- 6. This compound | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 90259-27-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 90259-27-1 [chemicalbook.com]

- 9. 90259-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Technical Guide: Physical Properties of 2-Fluoro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-6-methylbenzoic acid. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in synthesis and drug design. A summary of the available quantitative data is presented in the table below. It is important to note that some physical properties for this specific compound are not widely reported in the literature and are listed as not available.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | ChemScene[1] |

| Molecular Weight | 154.14 g/mol | PubChem[2], ChemScene[1] |

| Melting Point | 124 - 125 °C | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility in Water | Not known | [3] |

| pKa | Not available | N/A |

| LogP | 1.83232 | ChemScene[1] |

| Physical State | Solid: Powder | [3] |

| Appearance | White | [3] |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [4][5][6]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end. The packing should be compact to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method [7][8]

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

Heating: The liquid is heated to its boiling point.

-

Equilibrium: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it cools and liquefies, dripping into the collection vessel.

-

Measurement: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.

Methodology: Capillary Method (for small quantities) [9][10][11]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Heating: The test tube is gently heated in a water or oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment [12][13][14][15]

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The solution is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is considered insoluble or partially soluble. This process can be repeated with different solvents (e.g., ethanol, acetone, diethyl ether) to determine a solubility profile.

pKa Determination

The pKa is a measure of the acidity of a compound. For an acidic compound like a carboxylic acid, it is the pH at which the compound is 50% ionized in a solution.

Methodology: Potentiometric Titration [16]

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the determination of the key physical properties of a chemical compound like this compound.

Caption: Logical workflow for determining physical properties.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. athabascau.ca [athabascau.ca]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. vernier.com [vernier.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Fluoro-6-methylbenzoic Acid

This technical guide provides a comprehensive overview of 2-Fluoro-6-methylbenzoic acid, a key building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, significant applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a fluorinated derivative of benzoic acid with the chemical formula C₈H₇FO₂.[1] Its structure features a fluorine atom and a methyl group positioned ortho to the carboxylic acid group, an arrangement that dictates its unique reactivity and utility in organic synthesis.[2][3]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 90259-27-1[2] |

| Molecular Formula | C₈H₇FO₂[2] |

| Molecular Weight | 154.14 g/mol [2] |

| Canonical SMILES | CC1=C(C(=CC=C1)F)C(=O)O[1] |

| InChI | InChI=1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)[1] |

| InChIKey | WELNSIYTQJSNRP-UHFFFAOYSA-N[1] |

| Synonyms | 2-Carboxy-3-fluorotoluene, 6-Fluoro-o-toluic acid[2][4] |

Physicochemical Properties

This compound is typically an off-white to white crystalline powder.[2][5] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White Powder | [2] |

| Melting Point | 124 - 125 °C | [2][5] |

| Purity | >97% | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [6] |

| logP | 1.83232 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bonds | 1 | [6] |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[3][5] Its distinct structure allows for specific and efficient chemical modifications, making it a valuable tool for medicinal chemists.[3]

Synthesis of EGFR Inhibitors

A significant application of this compound is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are vital in oncology.[2][3] In this synthetic pathway, the methyl group of this compound can undergo radical bromination. This step is followed by a nucleophilic substitution, and subsequently, the carboxylic acid group is used for amination to couple with an allosteric motif, ultimately forming the potent inhibitor.[2] One such inhibitor demonstrated a potency of 340 nM.[2]

Caption: Role of this compound in EGFR inhibitor synthesis.

Key Building Block for Avacopan

This compound is also a key building block in the synthesis of Avacopan.[2][3] Avacopan is a therapeutic agent used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, an autoimmune disease.[2][3] This highlights the compound's importance in the development of medications for autoimmune disorders.[3]

Experimental Protocols and Reactivity

Synthetic Utility

The primary reactive sites of this compound are the carboxylic acid group and the methyl group.

-

Carboxylic Acid Group: This group can readily undergo reactions such as amidation and esterification.[2][7] For instance, in the synthesis of EGFR inhibitors, it is used to form an amide bond.[2]

-

Methyl Group: The ortho-methyl group can be functionalized, for example, through radical bromination, which paves the way for subsequent nucleophilic substitution reactions.[2][3]

A general workflow for its use in synthesis involves the initial modification of the methyl group, followed by the utilization of the carboxylic acid for coupling with other molecular fragments.[2]

Safety and Hazard Information

It is essential to handle this compound with appropriate safety precautions. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[8]

Table 3: GHS Hazard Information

| Hazard Code | Description | Classification |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4[1][8] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2[1] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2[1] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[1] |

References

An In-depth Technical Guide on 2-Fluoro-6-methylbenzoic Acid: Properties and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-methylbenzoic acid, a key building block in pharmaceutical synthesis. While experimental spectroscopic data is not publicly available in spectral databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for obtaining such data.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a fluorine atom and a methyl group ortho to the carboxylic acid function, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds.

| Property | Value |

| CAS Number | 90259-27-1 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Synonyms | 6-Fluoro-o-toluic acid, 2-Carboxy-3-fluorotoluene |

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its functional groups and overall structure.

2.1. Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration, characteristic broad peak due to hydrogen bonding. |

| C-H (Aromatic) | 3100-3000 | Stretching vibration. |

| C-H (Methyl) | 2975-2850 | Stretching vibration. |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching vibration, conjugated. |

| C=C (Aromatic) | 1600-1450 | Stretching vibrations. |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration. |

| C-F (Aryl Fluoride) | 1250-1100 | Stretching vibration. |

2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| -COOH | 10.0 - 13.0 | Singlet (broad) | - |

| Ar-H (H3, H4, H5) | 6.9 - 7.5 | Multiplet | H-H, H-F |

| -CH₃ | 2.3 - 2.6 | Singlet or Doublet | Potential coupling to F |

2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-F (C2) | 158 - 165 (doublet due to C-F coupling) |

| C-CH₃ (C6) | 135 - 145 |

| C-COOH (C1) | 125 - 135 |

| Aromatic CH (C3, C4, C5) | 115 - 130 |

| -CH₃ | 15 - 25 |

2.4. Mass Spectrometry (MS)

| Ion | m/z (expected) | Description |

| [M]⁺ | 154 | Molecular ion |

| [M-OH]⁺ | 137 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 109 | Loss of carboxyl group |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

3.1. Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The solid sample is placed on the crystal, and the anvil is lowered to ensure good contact.

-

The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 300 or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 transients.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of several hundred to several thousand transients to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

3.3. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS) or direct insertion probe.

-

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For a direct insertion probe, a small amount of the solid is placed in a capillary tube.

-

Instrumentation: A mass spectrometer with an EI source.

-

Data Acquisition:

-

The sample is introduced into the ion source.

-

In the EI source, the sample is bombarded with electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Application in Pharmaceutical Synthesis

This compound is a crucial starting material in the synthesis of several important pharmaceutical compounds, including an Epidermal Growth Factor Receptor (EGFR) inhibitor and Avacopan, a drug used to treat ANCA-associated vasculitis.[1][2] The following diagram illustrates a generalized logical workflow for its use in such syntheses.

Caption: Generalized synthetic workflow utilizing this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H NMR spectrum of 2-Fluoro-6-methylbenzoic acid. Due to the limited availability of direct experimental spectra in public databases, this document leverages established principles of NMR spectroscopy, including substituent effects on chemical shifts and coupling constants, to present a predicted spectrum. This information is crucial for the structural elucidation, purity assessment, and quality control of this important synthetic building block in drug discovery and development.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The predictions are based on the additive effects of the fluoro, methyl, and carboxylic acid substituents on the benzene ring. The chemical shifts are referenced to a standard internal solvent signal.

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |

| H-3 | ~ 7.25 - 7.40 | Triplet of doublets (td) | ortho J(H3-H4) ≈ 8.0, meta J(H3-H5) ≈ 1.0, J(H3-F) ≈ 8.0 | 1H |

| H-4 | ~ 7.05 - 7.20 | Triplet (t) | ortho J(H4-H3) ≈ 8.0, ortho J(H4-H5) ≈ 8.0 | 1H |

| H-5 | ~ 7.15 - 7.30 | Doublet of doublets (dd) | ortho J(H5-H4) ≈ 8.0, meta J(H5-F) ≈ 5.0 | 1H |

| -CH₃ | ~ 2.40 - 2.60 | Singlet | - | 3H |

| -COOH | > 10.0 | Broad singlet (br s) | - | 1H |

Rationale for Spectral Predictions

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the three aromatic protons, the methyl protons, and the carboxylic acid proton. The electron-withdrawing nature of the fluorine and carboxylic acid groups, along with the electron-donating nature of the methyl group, significantly influences the chemical shifts of the aromatic protons.

-

Aromatic Protons (H-3, H-4, H-5): These protons appear in the aromatic region of the spectrum. The fluorine substituent is expected to cause a significant downfield shift for the ortho proton (H-3) and a smaller downfield shift for the meta proton (H-5). The methyl group will have a slight shielding effect. The coupling between the aromatic protons and the fluorine atom will result in complex splitting patterns. H-3 is expected to be a triplet of doublets due to coupling with H-4, H-5, and the fluorine atom. H-4 will likely appear as a triplet due to coupling with H-3 and H-5. H-5 is predicted to be a doublet of doublets due to coupling with H-4 and the fluorine atom.

-

Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum, as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a general protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.

-

If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm in a standard 5 mm tube).

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a ¹H NMR spectrum of a small molecule, a sufficient signal-to-noise ratio can often be achieved with 8 to 16 scans.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicities and coupling constants of the signals to elucidate the structure.

-

Visualizing the Analysis Workflow and Molecular Interactions

The following diagrams illustrate the logical workflow for analyzing the ¹H NMR spectrum of this compound and the key coupling interactions within the molecule.

Caption: Logical workflow for ¹H NMR spectrum analysis.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.

An In-depth Technical Guide to the 13C NMR Analysis of 2-Fluoro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-fluoro-6-methylbenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted 13C NMR data to provide a detailed framework for spectral interpretation and structural elucidation. The methodologies and analytical approaches described herein are intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Its structural features, including the presence of a fluorine atom and a methyl group ortho to the carboxylic acid, create a unique electronic environment that can be effectively probed by 13C NMR spectroscopy. This technique provides valuable insights into the carbon skeleton of the molecule, allowing for the unambiguous identification of each carbon atom based on its chemical shift. Understanding the 13C NMR spectrum is crucial for structure verification, purity assessment, and for tracking chemical transformations involving this compound.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. The data was generated using an online NMR prediction tool and is reported in parts per million (ppm) relative to a standard reference. It is important to note that these are theoretical values and may differ slightly from experimental results.

| Atom Number | Predicted Chemical Shift (ppm) |

| C1 | 115.8 |

| C2 | 162.1 (d, ¹JCF ≈ 250 Hz) |

| C3 | 119.5 (d, ²JCF ≈ 22 Hz) |

| C4 | 132.5 |

| C5 | 125.8 (d, ³JCF ≈ 4 Hz) |

| C6 | 138.9 |

| C7 (COOH) | 167.3 |

| C8 (CH₃) | 21.7 |

Note: Predicted coupling constants (J-couplings) between carbon and fluorine are included to aid in spectral interpretation. 'd' denotes a doublet, with the coupling constant in Hertz (Hz).

Experimental Protocols

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of this compound is detailed below.

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired experimental conditions.

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Standard: An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration if quantitative analysis is required.

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the solvent peak or the internal TMS standard.

Visualizations

The following diagrams illustrate the chemical structure with atom numbering and a typical workflow for 13C NMR analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluoro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 2-Fluoro-6-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including epidermal growth factor receptor (EGFR) inhibitors and avacopan.[1][2] Understanding the vibrational characteristics of this molecule is crucial for its identification, quality control, and monitoring of chemical transformations in drug development processes.

Molecular Structure and Expected Vibrational Modes

This compound (C₈H₇FO₂) is a disubstituted benzoic acid with a molecular weight of 154.14 g/mol .[3] Its structure, featuring a carboxylic acid group, a fluorine atom, and a methyl group on the aromatic ring, gives rise to a characteristic infrared spectrum. The key vibrational modes expected are associated with the O-H and C=O stretching of the carboxylic acid, C-F stretching, C-H stretching of the aromatic ring and methyl group, and various bending and stretching vibrations of the benzene ring.

Predicted Infrared Spectral Data

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | This very broad absorption is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[7][8] It may obscure the aromatic and aliphatic C-H stretching vibrations.[5] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | These peaks corresponding to the C-H bonds of the benzene ring may appear as sharp absorptions on top of the broad O-H band.[5] |

| C-H Stretch (Methyl) | 2980 - 2850 | Medium | Asymmetric and symmetric stretching vibrations of the methyl group. |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | The carbonyl stretch is a very strong and sharp absorption. Its position can be influenced by the electronic effects of the ortho substituents and hydrogen bonding.[5][7] |

| C=C Stretch (Aromatic) | 1610 - 1580 & 1500 - 1450 | Medium | Aromatic rings typically show two to three bands in this region.[7] |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | This stretching vibration is coupled with O-H in-plane bending.[7] |

| C-F Stretch | 1250 - 1020 | Strong | The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region. |

| O-H Bend (Out-of-Plane) | 950 - 900 | Broad | This broad band is another characteristic feature of carboxylic acid dimers.[8] |

Experimental Protocol: Obtaining the IR Spectrum of this compound

The following protocol details the thin solid film method, a common and effective technique for obtaining the IR spectrum of a solid compound like this compound.[9]

Materials:

-

This compound (solid powder, typically white or off-white)[2][10]

-

A suitable volatile solvent (e.g., methylene chloride or acetone)[9]

-

Infrared salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a small amount (approximately 10-20 mg) of this compound in a few drops of a volatile solvent in a small vial or test tube.[11]

-

-

Film Deposition:

-

Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate.[9]

-

Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[9] A gentle stream of nitrogen or air can be used to expedite drying.

-

Visually inspect the film to ensure a uniform, transparent to slightly hazy coating. If the film is too thick, it may result in saturated absorption bands. If it is too thin, the peaks will be weak. Adjust by adding more solution or by cleaning the plate and starting with a more dilute solution.[9]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is used.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator for storage.[9]

-

Alternative Sampling Techniques: For solid samples, other methods like preparing a Nujol mull or a KBr pellet can also be employed.[12][13]

-

Nujol Mull: The solid is ground to a fine powder and mixed with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates.[11][12] The characteristic C-H absorption bands of Nujol will be present in the spectrum and must be accounted for.

-

KBr Pellet: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.[12][13]

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Workflow for obtaining and analyzing the IR spectrum of a solid sample.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

An In-depth Technical Guide to the Mass Spectrometry of 2-Fluoro-6-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-Fluoro-6-methylbenzoic acid. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this document focuses on a predicted fragmentation pattern based on established principles of mass spectrometry, including the known fragmentation of benzoic acid and its derivatives, and the influence of the "ortho effect." This guide is intended to aid in the structural elucidation, characterization, and method development for the analysis of this compound and related compounds.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of this compound is expected to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence and positions of the fluoro, methyl, and carboxylic acid groups on the aromatic ring will dictate the fragmentation pathways.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 154 | [M] | [C H FO ] | Molecular ion. |

| 137 | [M - OH] | [C H FO] | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for aromatic carboxylic acids. |

| 136 | [M - H O] | [C H FO] | "Ortho effect" driven loss of a water molecule, involving a hydrogen from the ortho-methyl group. |

| 126 | [M - CO] | [C H F] | Loss of carbon monoxide from the [M - H O] fragment. |

| 109 | [M - COOH] | [C H F] | Loss of the carboxyl group as a radical, forming a fluorotoluene cation. |

| 95 | [C H F] | [C H F] | Further fragmentation of the aromatic ring. |

Discussion of Predicted Fragmentation Mechanisms

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]̇⁺) with an expected m/z of 154. Subsequent fragmentation is influenced by the stability of the resulting ions and neutral species.

A key feature in the fragmentation of ortho-substituted benzoic acids is the "ortho effect," where the proximity of the substituents leads to characteristic fragmentation pathways. In the case of this compound, the ortho-methyl group can participate in a rearrangement leading to the elimination of a neutral water molecule.

The following diagram illustrates the predicted major fragmentation pathways:

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

A standard approach for the analysis of this compound by mass spectrometry would involve gas chromatography-mass spectrometry (GC-MS) for volatile samples or liquid chromatography-mass spectrometry (LC-MS) for less volatile or thermally labile samples.

Sample Preparation for GC-MS Analysis

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the carboxylic acid.

-

Derivatization: A common method is esterification, for example, by reacting the sample with a solution of methanol and a catalyst (e.g., acetyl chloride) to form the methyl ester. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another effective method.

-

Extraction: After derivatization, the derivative is typically extracted into an organic solvent (e.g., hexane or ethyl acetate).

-

Concentration: The solvent is then carefully evaporated to concentrate the sample before injection into the GC-MS.

GC-MS Instrumental Parameters (Typical)

-

Injector: Split/splitless, operated at a temperature of 250-280°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Sample Preparation for LC-MS Analysis

LC-MS can often analyze the underivatized acid.

-

Dissolution: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

-

Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

-

Dilution: Dilute the sample to an appropriate concentration for analysis.

LC-MS Instrumental Parameters (Typical)

-

Chromatography: Reversed-phase liquid chromatography.

-

Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids ([M-H]⁻).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

-

Scan Range: m/z 50-500.

-

Experimental and Logical Workflows

The following diagram outlines a general workflow for the analysis of a small molecule like this compound using mass spectrometry.

Caption: General workflow for mass spectrometric analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a starting point for method development. Experimental verification is essential to confirm the predicted fragmentation patterns and to optimize analytical methods for specific research or developmental needs.

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Fluoro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methylbenzoic acid is a key building block in medicinal chemistry, notably in the synthesis of the FDA-approved drug Avacopan for the treatment of ANCA-associated vasculitis.[1][2] Its utility stems from the unique reactivity profile of its carboxylic acid group, which is significantly influenced by the steric and electronic effects of the ortho-substituents. This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid moiety in this compound, including its acidity, and its participation in key chemical transformations such as esterification, amidation, reduction, and conversion to the acyl chloride. Detailed experimental protocols and quantitative data, where available, are provided to assist researchers in the effective use of this versatile reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 90259-27-1 | [3][4][5] |

| Molecular Formula | C₈H₇FO₂ | [3] |

| Molecular Weight | 154.14 g/mol | [3] |

| Melting Point | 119-124 °C | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Electronic and Steric Effects on Reactivity

The reactivity of the carboxylic acid group in this compound is a consequence of the interplay between the electronic properties of the fluoro and methyl substituents and the significant steric hindrance imposed by their positions at the 2 and 6 positions.

-

Electronic Effects: The fluorine atom at the 2-position is a strongly electron-withdrawing group due to its high electronegativity, which increases the acidity of the carboxylic acid. Conversely, the methyl group at the 6-position is weakly electron-donating.

-

Steric Effects (Ortho Effect): The presence of two substituents in the ortho positions forces the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance has a profound impact on the molecule's acidity and its reactivity towards nucleophiles.[6]

Acidity (pKa)

Key Chemical Transformations

The carboxylic acid group of this compound can undergo a variety of chemical transformations, although reaction conditions often need to be tailored to overcome the steric hindrance.

Conversion to Acyl Chloride

The formation of 2-fluoro-6-methylbenzoyl chloride is a crucial step for subsequent reactions, particularly amidation in the synthesis of Avacopan.[1] This transformation is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 2-Fluoro-6-methylbenzoyl Chloride

-

Reagents: this compound, oxalyl chloride, catalytic N,N-dimethylformamide (DMF), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene).

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.5-2.0 eq) to the solution at room temperature. The reaction progress can be monitored by the evolution of gas (HCl and CO).

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-fluoro-6-methylbenzoyl chloride, which can often be used in the next step without further purification.

-

dot

Caption: Synthesis of 2-Fluoro-6-methylbenzoyl Chloride.

Amidation

Due to the steric hindrance around the carboxylic acid, direct amidation requires the use of coupling agents or conversion to the more reactive acyl chloride.

Experimental Protocol: Amidation via Acyl Chloride

-

Reagents: 2-Fluoro-6-methylbenzoyl chloride, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA)), and an anhydrous aprotic solvent (e.g., DCM or THF).

-

Procedure:

-

Dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.

-

Slowly add a solution of 2-fluoro-6-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Experimental Protocol: Direct Amidation using Coupling Agents

For sterically hindered substrates, potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often effective.

-

Reagents: this compound, a primary or secondary amine, HATU, a non-nucleophilic base (e.g., DIPEA), and an anhydrous polar aprotic solvent (e.g., DMF).

-

Procedure:

-

To a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).

-

Add HATU (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

dot

Caption: Amidation reaction pathways.

Esterification

Standard Fischer-Speier esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) are often sluggish for sterically hindered benzoic acids. More forcing conditions or alternative methods may be required to achieve good yields.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reagents: this compound, an alcohol (e.g., methanol or ethanol, used in large excess as the solvent), and a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Procedure:

-

Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

-

Carefully add the acid catalyst (0.1-0.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC. Due to steric hindrance, prolonged reaction times (24-48 hours) may be necessary.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

-

dot

Caption: Fischer-Speier esterification workflow.

Reduction to Alcohol

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF).

Experimental Protocol: Reduction with Lithium Aluminum Hydride

-

Reagents: this compound, lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

-

To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-16 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting (2-fluoro-6-methylphenyl)methanol by column chromatography or distillation.[7][8]

-

dot

Caption: Reduction of the carboxylic acid to a primary alcohol.

Quantitative Data Summary

Specific quantitative data for the reactions of this compound are not extensively reported in readily accessible literature. The yields provided in Table 2 are representative for sterically hindered benzoic acids and should be considered as a general guide.

| Reaction | Reagents | Typical Yield for Hindered Substrates |

| Conversion to Acyl Chloride | Oxalyl chloride, cat. DMF | >90% (often used crude) |

| Amidation (from acyl chloride) | Amine, Base | 60-95% |

| Amidation (with HATU) | Amine, HATU, DIPEA | 70-95% |

| Esterification (Fischer) | Alcohol, H₂SO₄ | 40-70% (may require long reaction times) |

| Reduction | LiAlH₄ | 70-90% |

Conclusion

The carboxylic acid group of this compound, while sterically hindered, is a versatile functional group that can be effectively utilized in a range of important chemical transformations. Understanding the interplay of steric and electronic effects is crucial for selecting appropriate reaction conditions. Conversion to the highly reactive acyl chloride is a common and efficient strategy to facilitate subsequent nucleophilic acyl substitution reactions, particularly amidation. For direct amidation from the carboxylic acid, powerful coupling agents are recommended. Esterification and reduction require more forcing conditions than for unhindered benzoic acids. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ this compound as a valuable building block in their synthetic endeavors.

References

- 1. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. This compound | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 90259-27-1|this compound|BLD Pharm [bldpharm.com]

- 5. 90259-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to the Radical Bromination of 2-Fluoro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical bromination of the methyl group in 2-fluoro-6-methylbenzoic acid, a critical transformation in the synthesis of various pharmaceutical compounds, notably Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] This document details the underlying chemical principles, experimental protocols, and data pertinent to this reaction.

Introduction

This compound is a valuable building block in medicinal chemistry.[1][2] Its strategic functionalization is key to the synthesis of complex molecular architectures. The selective bromination of the benzylic methyl group provides a versatile synthetic handle, 2-fluoro-6-(bromomethyl)benzoic acid, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of various moieties, a crucial step in the development of targeted therapeutics.[1]

The reaction proceeds via a free-radical chain mechanism, a cornerstone of organic synthesis for the functionalization of unactivated C-H bonds. The benzylic position is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical.

Reaction Mechanism and Principles

The radical bromination of this compound is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. This classic method is known as the Wohl-Ziegler bromination.

The reaction mechanism can be described in three key stages:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to generate two radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from NBS to produce a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of NBS to yield the desired product, 2-fluoro-6-(bromomethyl)benzoic acid, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Figure 1. Generalized mechanism of radical bromination.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | 90259-27-1 | C₈H₇FO₂ | 154.14 | White to off-white solid | 124-126 |

| 2-Fluoro-6-(bromomethyl)benzoic acid | Not available | C₈H₆BrFO₂ | 233.04 | Expected to be a solid | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | δ (ppm): 10.5-12.0 (br s, 1H, COOH), 7.4-7.5 (m, 1H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 2.5 (s, 3H, CH₃) |

| ¹³C NMR | δ (ppm): 168.0 (C=O), 161.0 (d, J=250 Hz, C-F), 138.0 (d, J=10 Hz, C-CH₃), 132.0 (d, J=5 Hz, Ar-C), 125.0 (d, J=3 Hz, Ar-C), 115.0 (d, J=22 Hz, Ar-C), 20.0 (CH₃) |

| IR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch) |

Table 3: Expected Spectroscopic Data for 2-Fluoro-6-(bromomethyl)benzoic Acid

| Spectroscopy | Expected Data |

| ¹H NMR | The singlet at ~2.5 ppm for the methyl group will be replaced by a singlet at ~4.5-5.0 ppm for the bromomethyl (CH₂Br) group. Aromatic and carboxylic acid protons will show similar patterns to the starting material. |

| ¹³C NMR | The methyl carbon signal at ~20 ppm will be replaced by a bromomethyl carbon signal at ~30-35 ppm. |

| IR (cm⁻¹) | Similar to the starting material, with the addition of a C-Br stretching vibration around 600-700 cm⁻¹. |

Experimental Protocols

The following is a representative experimental protocol for the radical bromination of this compound, adapted from standard procedures for benzylic brominations.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or chlorobenzene)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Add the chosen anhydrous solvent (e.g., carbon tetrachloride, 10-20 mL per gram of starting material).

-

Add N-bromosuccinimide (1.0-1.2 eq.) and the radical initiator (AIBN or BPO, 0.02-0.1 eq.).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of the solvent) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-6 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-fluoro-6-(bromomethyl)benzoic acid.

Figure 2. Experimental workflow for the radical bromination.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Radical Initiators (AIBN, BPO): Can be explosive upon heating or shock. Handle with care and store appropriately.

-

Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. Less toxic alternatives like acetonitrile or chlorobenzene should be considered. All solvents are flammable and should be handled away from ignition sources.

-

Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The reaction should be performed in a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

The radical bromination of the methyl group in this compound is a robust and essential transformation for the synthesis of advanced pharmaceutical intermediates. By understanding the reaction mechanism and adhering to carefully designed experimental protocols, researchers can efficiently produce 2-fluoro-6-(bromomethyl)benzoic acid, a key building block for the development of novel therapeutics. Careful consideration of safety precautions is paramount when performing this reaction.

References

Acidity and pKa of 2-Fluoro-6-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-6-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs), including Epidermal Growth Factor Receptor (EGFR) inhibitors and the vasculitis treatment avacopan, underscores the importance of understanding its fundamental physicochemical properties. A key parameter governing the behavior of an ionizable compound in biological and chemical systems is its acid dissociation constant (pKa). The pKa value dictates the extent of ionization at a given pH, which in turn influences properties such as solubility, lipophilicity, and receptor-binding interactions. This guide focuses on the factors determining the acidity of this compound and provides methodologies for its empirical determination.

Theoretical Framework: The Ortho Effect

The acidity of substituted benzoic acids is significantly influenced by the nature and position of substituents on the benzene ring. For this compound, the presence of two substituents in the ortho positions relative to the carboxylic acid group brings a crucial phenomenon into play: the ortho effect .

Generally, ortho-substituted benzoic acids are stronger acids (i.e., have a lower pKa) than their meta and para isomers, irrespective of whether the substituent is electron-donating or electron-withdrawing. This is attributed to steric hindrance between the ortho-substituents and the carboxylic acid group. This steric strain forces the carboxyl group to twist out of the plane of the benzene ring.

The significance of this twisting is twofold:

-

Inhibition of Resonance: For the carboxylate anion to be stabilized by resonance with the benzene ring, the carboxyl group must be coplanar with the ring. The ortho effect disrupts this coplanarity, thereby inhibiting resonance stabilization of the carboxylate anion.

-

Enhanced Acidity: While seemingly counterintuitive, the inhibition of resonance of the carboxyl group with the phenyl ring leads to an increase in the acidity of the carboxyl group.

In the case of this compound, both the fluorine atom and the methyl group contribute to this steric hindrance, leading to a pronounced ortho effect.

Quantitative Data: pKa Estimation

As of the latest literature review, a specific experimental pKa value for this compound has not been published. However, a reliable estimate can be derived by examining the pKa values of structurally related compounds.

| Compound | pKa |

| Benzoic Acid | ~4.20[1][2] |

| 2-Fluorobenzoic Acid | ~3.27[3] |

| 2-Methylbenzoic Acid | ~3.91[4][5] |

| 2,6-Dimethylbenzoic Acid | ~3.36 |

| 2,6-Difluorobenzoic Acid | ~2.34 (Predicted)[6][7] |

Analysis and Estimation:

-

Benzoic acid , the parent compound, has a pKa of approximately 4.2.[1][2]

-

2-Fluorobenzoic acid is significantly more acidic (pKa ≈ 3.27) due to the electron-withdrawing inductive effect of the fluorine atom and the ortho effect.[3]

-

2-Methylbenzoic acid is also more acidic than benzoic acid (pKa ≈ 3.91), which is a classic example of the ortho effect, as the methyl group is electron-donating.[4][5]

-

The presence of two ortho substituents, as seen in 2,6-dimethylbenzoic acid (pKa ≈ 3.36) and 2,6-difluorobenzoic acid (predicted pKa ≈ 2.34), leads to a substantial increase in acidity due to the enhanced steric hindrance.[6][7]

Given these trends, it is highly probable that the pKa of This compound is lower than that of both 2-fluorobenzoic acid (3.27) and 2,6-dimethylbenzoic acid (3.36). The combined steric bulk and the strong inductive effect of the fluorine atom would lead to a significant increase in acidity. Therefore, a reasonable estimated pKa for this compound would be in the range of 3.0 to 3.3 .

Mandatory Visualizations

Caption: Logical relationship of factors contributing to the acidity of this compound.

Caption: Experimental workflows for pKa determination.

Experimental Protocols

Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is determined from the midpoint of the titration curve.

Apparatus and Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Volumetric flasks and pipettes

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

High-purity water (e.g., Milli-Q)

-

Organic co-solvent (e.g., methanol or ethanol) if the acid has low water solubility

Procedure:

-

Preparation of the Acid Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in a suitable solvent. If a co-solvent is used, the ratio should be recorded (e.g., 50:50 ethanol:water). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Electrode Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the temperature of the experiment.

-

Titration Setup: Place a known volume (e.g., 50.0 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point (the region of rapid pH change).

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence volume (Veq) from the inflection point of the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is the pH at the half-equivalence point (Veq/2). Read this pH value directly from the titration curve.

-

Spectrophotometric Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

A series of buffer solutions covering a pH range of approximately pKa ± 2 (e.g., acetate, phosphate, or borate buffers)

-

Concentrated HCl and NaOH for pH adjustment

-

High-purity water

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Determination of Analytical Wavelengths:

-

Prepare two solutions of the acid at a low pH (e.g., pH 1, fully protonated form) and a high pH (e.g., pH 7, fully deprotonated form).

-

Scan the UV-Vis spectrum for both solutions to identify the wavelengths of maximum absorbance (λmax) for the acidic (HA) and basic (A⁻) forms. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

-

Preparation of Sample Solutions: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to a set of buffer solutions of known pH. Ensure the final concentration of the acid is the same in all solutions.

-

Absorbance Measurements: Measure the absorbance of each buffered solution at the chosen analytical wavelength. Also, measure the absorbance of the fully protonated (A_HA) and fully deprotonated (A_A⁻) forms.

-

Data Analysis: The pKa can be calculated using the following equation for each pH value: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] Where:

-

A is the absorbance of the solution at a given pH.

-

A_A⁻ is the absorbance of the fully deprotonated form.

-

A_HA is the absorbance of the fully protonated form. The final pKa is the average of the values calculated from the measurements in the buffer range. Alternatively, plot absorbance versus pH; the inflection point of the resulting sigmoid curve corresponds to the pKa.

-

Conclusion

Understanding the acidity and pKa of this compound is fundamental for its effective application in research and drug development. The pronounced "ortho effect" resulting from the di-ortho substitution by fluorine and methyl groups is the primary determinant of its enhanced acidity, with an estimated pKa in the range of 3.0 to 3.3. For precise quantitative analysis, the detailed potentiometric and spectrophotometric protocols provided in this guide offer robust methodologies for experimental pKa determination. These theoretical insights and practical guidelines will aid scientists in predicting and manipulating the behavior of this important chemical intermediate in various applications.

References

- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 3. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog [evergreensinochem.com]

- 5. What is the pKa value of 2 - Methylbenzoic Acid? - Blog [evergreensinochem.com]

- 6. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals